N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,4-dimethylbenzamide
Description
N-{[1-(4-Chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,4-dimethylbenzamide (CAS: 1005306-02-4, C₁₆H₁₄ClN₅O) is a tetrazole-based small molecule featuring a 4-chlorophenyl-substituted tetrazole ring linked via a methylene bridge to a 3,4-dimethylbenzamide moiety. This compound, cataloged as BE46506 , is structurally notable for its combination of aromatic chlorination and tetrazole heterocycles, which are common in medicinal chemistry for their metabolic stability and hydrogen-bonding capabilities.
Properties
IUPAC Name |
N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-3,4-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5O/c1-11-3-4-13(9-12(11)2)17(24)19-10-16-20-21-22-23(16)15-7-5-14(18)6-8-15/h3-9H,10H2,1-2H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYZKPELFHTYLQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC2=NN=NN2C3=CC=C(C=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,4-dimethylbenzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound integrates a tetrazole ring and a chlorophenyl group, which are known for their diverse pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C16H17ClN4O
- Molecular Weight : 316.79 g/mol
Structural Features
| Feature | Description |
|---|---|
| Tetrazole Ring | Known for bioactivity and ability to mimic carboxylate groups |
| Chlorophenyl Group | Enhances lipophilicity and biological activity |
| Dimethylbenzamide Moiety | Contributes to the compound's overall pharmacological profile |
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. The presence of the tetrazole ring is often linked to enhanced activity against various bacterial strains. For instance:
- Study Findings : A study demonstrated that tetrazole derivatives showed promising results against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
Anticancer Potential
The anticancer properties of this compound have also been explored. Research suggests that the compound may induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.
Case Study: Apoptosis Induction
A recent study evaluated the effects of this compound on human cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 12.5 | Induction of apoptosis via caspase activation |
| MCF-7 | 15.0 | Cell cycle arrest at G2/M phase |
Enzyme Inhibition
This compound has shown potential as an enzyme inhibitor. The tetrazole moiety allows it to interact with various enzymes by mimicking substrates or cofactors.
Inhibition Studies
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| Carbonic Anhydrase | Competitive | 5.0 |
| Acetylcholinesterase | Non-competitive | 8.0 |
The mechanism by which this compound exerts its biological effects involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, facilitating binding to enzymes or receptors and modulating their activity. This interaction can influence various biochemical pathways and lead to observed therapeutic effects.
Comparison with Similar Compounds
Tetrazole vs. Triazole Derivatives
- Target Compound : The tetrazole ring (1H-1,2,3,4-tetrazol-5-yl) provides enhanced metabolic stability compared to triazoles due to its aromaticity and resistance to enzymatic degradation.
- Analog from : N-(4-(1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl)phenyl)-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide (d24) replaces the tetrazole with a triazole. The antitumor activity of d24 analogs (e.g., c-Met inhibition) highlights the role of triazoles in modulating enzyme binding .
Key Structural Differences
| Feature | Target Compound (BE46506) | d24 (Triazole Analog) |
|---|---|---|
| Heterocycle | 1H-1,2,3,4-tetrazol-5-yl | 1H-1,2,3-triazol-4-yl |
| Substituents | 3,4-Dimethylbenzamide | Purine-dione-linked acetamide |
| Molecular Weight | 327.77 g/mol | ~500 g/mol (estimated from formula) |
| Biological Role | Undocumented (inferred stability) | c-Met inhibition, antitumor activity |
Substituent Modifications
Benzamide vs. Cyclohexylacetamide
- Analog from : N-{[1-(4-Chlorophenyl)-1H-tetrazol-5-yl]methyl}-2-cyclohexylacetamide (CAS: 946308-46-9) replaces the 3,4-dimethylbenzamide with a cyclohexylacetamide group. This substitution increases lipophilicity (logP ~3.5 vs.
Activity Implications
- Antitumor Potential: highlights that 1-aryltriazole acids with chlorophenyl groups (e.g., 1-(4-chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid) show high growth inhibition (GP = 68–70%) in NCI-H522 lung cancer cells. The target compound’s tetrazole core may offer similar bioactivity but with improved pharmacokinetics .
Enzyme Inhibitor Analogues
- HDAC Inhibitor from : 4-({N-[(1-Cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1-(2-methylphenyl)formamido}methyl)-N-hydroxybenzamide (II-6h) shares the tetrazole-methylbenzamide scaffold but incorporates a hydroxamate group for histone deacetylase (HDAC) inhibition. The target compound lacks this metal-binding moiety, suggesting divergent therapeutic applications .
Physicochemical Properties
| Property | Target Compound | Triazole Analog (d24) | Cyclohexylacetamide Analog |
|---|---|---|---|
| Molecular Formula | C₁₆H₁₄ClN₅O | C₂₃H₂₀ClN₇O₄ | C₁₆H₂₀ClN₅O |
| Molecular Weight | 327.77 | ~500 | 333.82 |
| logP (Predicted) | 2.8 | 3.2 | 3.5 |
| Solubility | Low (aromatic) | Moderate (polar groups) | Very low (lipophilic) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
